Amperozide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

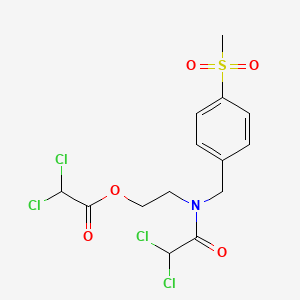

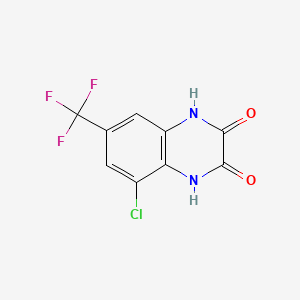

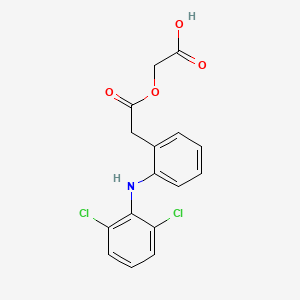

Amperozide is a diphenylbutylpiperazine atypical antipsychotic which antagonizes 5-HT2A receptors. It inhibits dopamine release and alters the firing of dopaminergic neurons. Investigations regarding the use of the agent revolved primarily around its capability for treating schizophrenia in humans even though the drug was ultimately never clinically adopted for this indication. Alternatively, amperozide's main use lies in veterinary medicine, where it is typically employed to minimize aggression and stress in intensively farmed pigs.

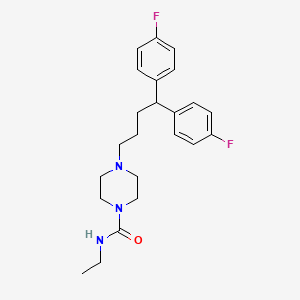

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethyl-1-piperazinecarboxamide is a diarylmethane.

科学研究应用

Neurochemical Effects

Amperozide has been noted for its influence on neurochemical pathways. Specifically, it significantly increases plasma levels of oxytocin in rats, an effect that peaks around 30 minutes after administration and returns to baseline within 120 minutes. This increase in oxytocin levels was observed regardless of the gender of the rats or their feeding status. Notably, the rise in oxytocin was also found in cerebrospinal fluid, indicating a potential central mechanism of action. The study posits a possible role of oxytocin in the behavioral effects of amperozide, which remains an area for further exploration (Uvnäs-Moberg, Alster, & Svensson, 2005).

Behavioral Effects

Amperozide also exerts notable effects on behavior. In one study, it was shown to promote social interactions in rats, notably reducing craving for substances like cocaine and alcohol without producing adverse side effects. The compound elicited a place preference in rats at certain doses, indicating that it may have an appetitive nature. This characteristic warrants further research, especially in understanding the abuse potential of amperozide (Rademacher, Anders, Riley, Nesbitt, & Steinpreis, 2000). Moreover, amperozide has been compared with paroxetine in its ability to promote social cohesion in male rats, demonstrating a more potent effect in increasing the time these animals spent in contact. The results suggest potential utility for amperozide in treating conditions like social anxiety disorder, particularly for patients who experience adverse side effects from other treatments like paroxetine (Rademacher, Anderson, & Steinpreis, 2002).

Role in Dopamine System Modulation

Further research highlights amperozide's modulatory role in the forebrain dopamine system, implicating it in the regulation of behaviors associated with motivation and motor coordination. Both the antagonistic action of amperozide on 5-HT2/D2 receptors and the blockade of the dopamine transporter are considered crucial for its modulatory role. Interestingly, amperozide was found to increase extracellular dopamine release in specific brain regions, in both intact rats and those with serotonin depletion, pointing to a complex interaction between the serotonergic and dopaminergic systems (Chang, Chuang, Chen, & Tung, 2008).

属性

CAS 编号 |

75558-90-6 |

|---|---|

产品名称 |

Amperozide |

分子式 |

C23H29F2N3O |

分子量 |

401.5 g/mol |

IUPAC 名称 |

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide |

InChI |

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29) |

InChI 键 |

NNAIYOXJNVGUOM-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

规范 SMILES |

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

外观 |

Solid powder |

其他 CAS 编号 |

75558-90-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

75529-73-6 (hydrochloride) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amperozide; FG 5606; Amperozida; Amperozidum |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)